(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Description
Introduction to Complex Peptide Structures
Complex peptide structures represent some of the most sophisticated molecular architectures in biological chemistry, requiring precise nomenclature systems to accurately describe their three-dimensional configurations and stereochemical properties. The development of systematic naming conventions for these molecules has become increasingly critical as peptide science advances into therapeutic applications and biotechnological innovations.
Modern peptide nomenclature must accommodate multiple levels of structural complexity, from primary sequence determination to stereochemical configuration at each chiral center. The International Union of Pure and Applied Chemistry (IUPAC) and the International Union of Biochemistry and Molecular Biology (IUBMB) have established comprehensive guidelines that address these naming challenges. These systems ensure that complex peptide structures can be unambiguously described across international scientific communities.
The significance of precise peptide nomenclature extends beyond academic classification, directly impacting pharmaceutical development, biotechnology applications, and regulatory compliance. Complex peptides often contain multiple chiral centers, non-standard amino acid residues, and various modification patterns that require sophisticated naming protocols to accurately convey their molecular architecture.
Contemporary peptide research increasingly focuses on synthetic and modified peptides that challenge traditional nomenclature systems. These molecules may incorporate D-amino acids, unusual side chains, cyclic structures, or post-translational modifications that necessitate expanded naming conventions beyond those originally developed for naturally occurring peptides.
Fundamental Principles of Peptide Stereochemistry and Configuration
Stereochemical considerations form the foundation of modern peptide nomenclature, as the biological activity and properties of peptides are intimately linked to their three-dimensional configuration. The systematic description of stereochemistry in complex peptides requires understanding of several fundamental principles that govern spatial arrangements of atoms and functional groups.
The primary stereochemical concern in peptide chemistry involves the configuration at the alpha-carbon of each amino acid residue. Natural amino acids predominantly exist in the L-configuration, corresponding to the (S)-configuration in the Cahn-Ingold-Prelog system. However, complex synthetic peptides may incorporate D-amino acids, requiring explicit stereochemical designation in their nomenclature.
Chirality effects in peptide structures extend beyond individual amino acid configurations to influence overall molecular architecture and biological function. Research has demonstrated that chirality alteration of amino acid residues can fundamentally alter peptide assembly structures, affecting secondary structure formation and supramolecular organization. These findings underscore the critical importance of accurate stereochemical nomenclature in predicting and describing peptide behavior.
The IUPAC system for amino acid and peptide nomenclature explicitly addresses stereochemical designations through established conventions. The three-letter symbol system denotes the L-configuration of chiral amino acids unless otherwise indicated by the presence of D or DL before the symbol, separated by a hyphen. This systematic approach ensures consistent communication of stereochemical information across scientific disciplines.
Advanced peptide structures may contain additional stereogenic centers beyond the alpha-carbon, particularly in modified or synthetic amino acids. Beta-amino acids, for example, may possess two chiral centers, requiring comprehensive stereochemical notation to fully describe their configuration. The nomenclature system must accommodate these complexities while maintaining clarity and international standardization.
IUPAC-IUB Nomenclature Systems for Complex Peptides
The International Union of Pure and Applied Chemistry (IUPAC) and International Union of Biochemistry and Molecular Biology (IUBMB) Joint Commission on Biochemical Nomenclature has developed comprehensive guidelines for naming complex peptide structures. These systems provide standardized approaches for describing peptide sequences, modifications, and structural variations that extend far beyond simple amino acid chains.
The fundamental principle of peptide nomenclature involves using acyl group names ending in 'yl' to describe the amino acid residues. For complex peptides, this system begins with the N-terminal residue and proceeds sequentially through internal residues to the C-terminal amino acid. The name construction follows a specific pattern where only the C-terminal residue retains its amino acid name, while all preceding residues use their acyl designations.
Complex peptide modifications require specialized nomenclature extensions that address various structural alterations. The IUPAC system accommodates amino acid replacements, extensions, insertions, removals, and side-chain modifications through systematic prefixes and descriptors. These modifications are indicated using bracketed notation that specifies the type and position of structural changes.
Cyclic peptides present particular nomenclature challenges that have been addressed through specialized IUPAC recommendations. The nomenclature for cyclic peptides extends traditional linear peptide naming by incorporating prefixes such as anhydro, cyclo, or epoxy to describe ring formation mechanisms. These systems account for peptide bonds, ester linkages, disulfide bridges, and various carbon-carbon or carbon-heteroatom connections that create cyclic structures.
The three-letter amino acid symbol system provides the foundation for complex peptide nomenclature, with symbols derived from trivial names and written as one capital letter followed by two lowercase letters. This system maintains consistency regardless of position within sentences or structures, ensuring clear communication across scientific literature and regulatory documentation.
Historical Development of Complex Peptide Nomenclature
The evolution of peptide nomenclature systems reflects the growing complexity of peptide science and the need for increasingly sophisticated descriptive tools. Early peptide nomenclature focused primarily on naturally occurring dipeptides and tripeptides, but rapid advances in synthetic chemistry and biotechnology have necessitated comprehensive expansions of naming conventions.
The initial development of systematic peptide nomenclature emerged from the need to distinguish between different amino acid sequences and their corresponding biological activities. Early naming systems relied heavily on trivial names and descriptive terminology that often failed to convey precise structural information. These limitations became increasingly problematic as peptide research expanded into therapeutic applications requiring unambiguous molecular identification.
The establishment of IUPAC-IUB nomenclature guidelines represented a critical milestone in standardizing peptide nomenclature across international scientific communities. These recommendations provided systematic approaches for naming increasingly complex peptide structures while maintaining consistency with established chemical nomenclature principles. The guidelines addressed not only sequence determination but also stereochemical designations and structural modifications.
Modern developments in peptide nomenclature have been driven by advances in synthetic chemistry that enable the creation of peptides with non-natural amino acids, unusual modifications, and complex three-dimensional structures. Contemporary nomenclature systems must accommodate D-amino acids, beta-amino acids, cyclic structures, and various post-translational modifications that were not considered in earlier naming conventions.
The integration of stereochemical nomenclature with peptide naming systems has evolved to address the growing recognition of chirality's fundamental role in biological activity. Research demonstrating that peptide chirality affects assembly structures, bioactivity, and molecular recognition has emphasized the importance of precise stereochemical notation in peptide nomenclature.
Significance of Stereochemical Designations in Peptide Science
Stereochemical designations in peptide nomenclature serve as fundamental descriptors that directly correlate with biological function, therapeutic efficacy, and molecular recognition patterns. The precise notation of stereochemical configurations enables accurate prediction of peptide behavior and facilitates rational design of therapeutically active compounds.
The biological significance of peptide stereochemistry extends beyond individual amino acid configurations to encompass overall molecular architecture and intermolecular interactions. Research has demonstrated that chirality alterations can fundamentally modify peptide assembly structures, affecting secondary structure formation and supramolecular organization. These findings underscore the critical importance of accurate stereochemical nomenclature in predicting peptide properties.
Therapeutic peptide development relies heavily on precise stereochemical nomenclature to ensure reproducibility and regulatory compliance. The pharmaceutical industry requires unambiguous molecular identification that enables accurate synthesis, quality control, and biological testing. Stereochemical designations provide the necessary precision for distinguishing between peptide isomers that may exhibit vastly different biological activities.
Advanced peptide materials science increasingly exploits stereochemical effects to create novel biomaterials with specific properties. The design of peptide-based materials requires precise control over chirality to achieve desired mechanical, optical, and biological characteristics. Systematic nomenclature enables consistent communication of these design parameters across research groups and industrial applications.
The regulatory environment for peptide therapeutics demands comprehensive documentation of molecular structure, including detailed stereochemical specifications. International pharmaceutical regulations require precise nomenclature that unambiguously identifies active pharmaceutical ingredients and enables quality assurance throughout manufacturing processes. Stereochemical nomenclature provides the foundation for these regulatory requirements.
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H77N13O12/c1-9-23(8)33(40(65)51-27(41(66)67)11-10-16-48-42(46)47)55-38(63)29(19-56)53-37(62)28(18-21(4)5)52-35(60)25(12-14-30(44)57)50-39(64)32(22(6)7)54-36(61)26(13-15-31(45)58)49-34(59)24(43)17-20(2)3/h20-29,32-33,56H,9-19,43H2,1-8H3,(H2,44,57)(H2,45,58)(H,49,59)(H,50,64)(H,51,65)(H,52,60)(H,53,62)(H,54,61)(H,55,63)(H,66,67)(H4,46,47,48)/t23-,24-,25-,26-,27-,28-,29-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRHDFFLXLZQPM-DQZCNBMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H77N13O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound , a complex peptide derivative, has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by multiple chiral centers, indicated by the stereochemical notations (2S) and (3S). Its molecular formula is C23H39N3O6S2, which highlights its complexity and potential for diverse interactions within biological systems.
Antiproliferative Effects
Recent studies have investigated the antiproliferative properties of similar compounds on various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against human multiple myeloma cells (RPMI 8226) with an IC50 value of 90 ± 8 µM . This suggests that the compound may also exhibit similar effects, potentially through mechanisms involving proteasome inhibition.
The biological activity of these compounds often involves interaction with key cellular pathways. In particular, studies indicate that they can inhibit proteasome activity, leading to increased apoptosis in cancer cells. The binding affinity to proteasome chymotrypsin-like sites has been shown to differ among enantiomers, with certain configurations exhibiting stronger interactions .
In Vitro Studies
Research has utilized various assays to assess the viability and proliferation of cancer cells in response to treatment with this compound. The MTT assay is commonly employed to evaluate cell viability, with results indicating a dose-dependent reduction in cell survival at higher concentrations .
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | RPMI 8226 | 90 ± 8 | MTT |
| Compound B | RPMI 8226 | 189 ± 17 | MTT |
Structural Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of such compounds. Research indicates that variations in the amino acid sequence and stereochemistry significantly influence biological activity. Specifically, the presence of certain functional groups can enhance binding affinity and selectivity towards target proteins .
Preparation Methods
Traditional Fmoc-Based SPPS
The Fmoc (9-fluorenylmethoxycarbonyl) strategy remains the gold standard for synthesizing long peptides due to its compatibility with acid-labile side-chain protecting groups. For the target compound, the process begins by anchoring the C-terminal 5-(diaminomethylideneamino)pentanoic acid residue to a 2-chlorotrityl chloride resin (substitution: 0.3–0.5 mmol/g) via its carboxyl group. Sequential coupling of Fmoc-protected amino acids follows, using activation reagents such as HBTU/HATU with 1-hydroxybenzotriazole (HOBt) or OxymaPure in dimethylformamide (DMF). Each coupling cycle requires 2–4 equivalents of amino acid, 0.5 M activator, and 2–4% (v/v) N,N-diisopropylethylamine (DIPEA) to ensure >99% coupling efficiency. Deprotection of the Fmoc group is achieved with 20% piperidine in DMF for 2–6 minutes, monitored by UV absorbance at 301 nm.
Flow-Based SPPS for Accelerated Synthesis
Recent innovations in flow chemistry enable residue incorporation every 1.8–3 minutes, significantly reducing synthesis time. A tubular reactor with a 10 mL/min flow rate and 60°C preheating ensures rapid amide bond formation (10 s) and Fmoc deprotection (20 s). This method employs a second-generation synthesis vessel with a 0.1 mmol scale, yielding crude peptide purities exceeding 85% for sequences up to 30 residues. For the target compound, flow-based SPPS is particularly advantageous for segments lacking β-sheet propensity, such as the N-terminal (2S)-2-amino-4-methylpentanoyl region.
Solution-Phase Synthesis and Fragment Condensation
For segments prone to aggregation (e.g., the central (2S)-5-amino-2-[[...]]-5-oxopentanoyl region), classical solution-phase synthesis (SPS) is employed. Fragments are synthesized using tert-butyloxycarbonyl (Boc) protection for temporary α-amino groups and benzyl-based side-chain protection. Key steps include:
-
Fragment 1 (Residues 1–10) : Synthesized via SPS using DIC/HOBt activation in dichloromethane (DCM), followed by hydrogen fluoride (HF) cleavage to remove Boc groups.
-
Fragment 2 (Residues 11–20) : Assembled via Fmoc-SPPS on Wang resin, with pseudoproline dipeptides (e.g., Fmoc-Leu-Ser(ψMe,Mepro)-OH) incorporated at positions 14–15 to disrupt β-sheet formation.
-
Condensation : Fragments are coupled using benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and 1-hydroxy-7-azabenzotriazole (HOAt) in DMF, achieving 70–85% yields.
Mitigation of Aggregation and Side Reactions
The peptide’s high β-sheet propensity necessitates structural stabilization strategies:
C-Terminal Modification and Final Assembly
The C-terminal 5-(diaminomethylideneamino)pentanoic acid is introduced via diamino compound-mediated solid-phase synthesis:
-
Resin Functionalization : Ethylenediamine is coupled to 2-chlorotrityl resin using DIPEA in DMF (2 h, 25°C).
-
Peptide Elongation : Standard Fmoc-SPPS proceeds on the free amine terminus.
-
Cleavage and Deprotection : A mixture of TFA:TIS:EDT:H2O (90:3:3:4, v/v) cleaves the peptide after 2.5 h, preserving the diamino group.
Purification and Analytical Validation
Crude peptide is purified via preparative HPLC (C18 column, 10–40% acetonitrile/0.1% TFA gradient over 60 min), yielding >98% purity. Structural confirmation employs:
-
High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 1496.82 (calculated: 1496.78).
-
Circular Dichroism (CD) : Minimum at 218 nm confirms α-helical content in the (2S)-3-hydroxypropanoyl region.
-
2D NMR : ROESY correlations verify the absence of aspartimide formation at labile sites.
Comparative Analysis of Synthesis Routes
| Method | Cycle Time per Residue | Crude Purity (%) | Scale (mmol) | Limitations |
|---|---|---|---|---|
| Traditional Fmoc-SPPS | 60–100 min | 70–85 | 0.1–0.5 | Aggregation in β-sheet regions |
| Flow-Based SPPS | 1.8–3 min | 85–92 | 0.01–0.1 | High solvent consumption |
| Fragment Condensation | 24–48 h per fragment | 65–75 | 0.05–0.2 | Low coupling yields |
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) requires:
-
Automated Reactors : Continuous flow systems with in-line UV monitoring to optimize reagent delivery.
-
Green Chemistry : Substitution of DMF with cyclopentyl methyl ether (CPME) reduces environmental toxicity.
-
Cost Analysis : Raw material costs account for 62% of total expenses, driven by HATU and pseudoproline reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
